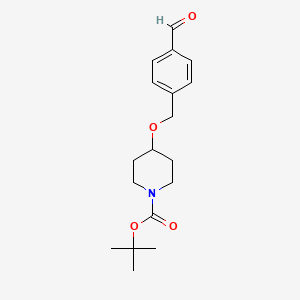

![molecular formula C13H19NO B1438896 N-[(2-methylphenyl)methyl]oxan-4-amine CAS No. 1153226-16-4](/img/structure/B1438896.png)

N-[(2-methylphenyl)methyl]oxan-4-amine

Overview

Description

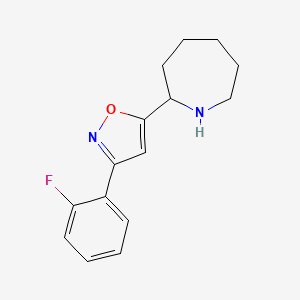

N-[(2-methylphenyl)methyl]oxan-4-amine, also known as N-methyl-2-methylphenyl-oxan-4-amine, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and ethanol. The compound is also known as 4-amino-3-methylphenyl-N-methyloxane and is used in a variety of applications, including drug discovery, biochemical studies, and laboratory experiments.

Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

Research has demonstrated the involvement of orexins (OX) and their receptors (OXR) in various physiological processes including feeding, arousal, stress, and drug abuse. A study by Piccoli et al. (2012) explored the effects of GSK1059865, a compound structurally related to N-[(2-methylphenyl)methyl]oxan-4-amine, as a selective OX1R antagonist in a binge eating model in rats. This research indicates a major role of OX1R mechanisms in binge eating, suggesting that antagonism at OX1R could be a potential pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

In Antitumor Activity

Bradshaw et al. (2002) conducted a study on 2-(4-aminophenyl)benzothiazoles, compounds structurally similar to N-[(2-methylphenyl)methyl]oxan-4-amine. This research highlighted their potent antitumor properties, particularly against breast and ovarian cancer cell lines. The study emphasized the importance of amino acid conjugation to the primary amine function of these benzothiazoles to enhance their water solubility and stability, indicating a potential application in clinical cancer treatment (Bradshaw et al., 2002).

Synthesis and Functionalization

A study by Senthamarai et al. (2018) focused on the synthesis and functionalization of N-methyl- and N-alkylamines, including compounds like N-[(2-methylphenyl)methyl]oxan-4-amine. They developed a reductive amination process using Co3O4-based catalysts. This method is significant for producing N-methylated and N-alkylated amines, which are crucial in life-science molecules and have broad applications in academic research and industrial production (Senthamarai et al., 2018).

Implications in Neurochemical Studies

Research on aminorex analogues, which are structurally related to N-[(2-methylphenyl)methyl]oxan-4-amine, has been conducted by Maier et al. (2018). They explored the pharmacodynamic and pharmacokinetic properties of aminorex and its derivatives, particularly focusing on their interaction with monoaminergic neurotransmission. Such studies are crucial in understanding the neurochemical similarities and differences with other compounds like amphetamines and cocaine, providing insights into the pharmacology of new psychoactive substances (Maier et al., 2018).

properties

IUPAC Name |

N-[(2-methylphenyl)methyl]oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-14-13-6-8-15-9-7-13/h2-5,13-14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEGTNJQQPCFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methylphenyl)methyl]oxan-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1438818.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1438821.png)

![3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438825.png)

![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)